3-Methyl-3'-morpholinomethyl benzophenone
Overview
Description
3-Methyl-3’-morpholinomethyl benzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a morpholine ring attached to a benzophenone structure. This compound is a pale yellow crystalline powder that is soluble in organic solvents and has a melting point of 62-65°C.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-3’-morpholinomethyl benzophenone is non-small cell lung carcinoma cells, specifically the A549 and NCI-H23 cell lines . The compound has shown potential as an anticancer agent, with VEGFR-2 inhibitory activity .
Mode of Action
The compound interacts with its targets by inhibiting their growth. The benzofuran-based derivatives of the compound have shown efficient inhibition of the growth of both A549 and NCI-H23 cell lines . The three most active benzofurans (4b, 15a, and 16a) were further investigated for their effects on cell cycle progression and apoptosis in these cell lines .
Result of Action
The compound’s action results in the inhibition of cell growth in non-small cell lung carcinoma cell lines. The most active benzofurans of the compound have shown to affect cell cycle progression and induce apoptosis in these cell lines . This suggests that the compound may have potential therapeutic effects in the treatment of non-small cell lung cancer.
Biochemical Analysis
Cellular Effects
The effects of 3-Methyl-3’-morpholinomethyl benzophenone on cellular processes are diverse and depend on the cell type and concentration used. In cancer cell lines, such as non-small cell lung carcinoma A549 and NCI-H23 cells, 3-Methyl-3’-morpholinomethyl benzophenone has demonstrated significant antiproliferative activity . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the VEGFR-2 signaling pathway, which is essential for angiogenesis and tumor growth . Furthermore, 3-Methyl-3’-morpholinomethyl benzophenone can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Molecular Mechanism
At the molecular level, 3-Methyl-3’-morpholinomethyl benzophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, its interaction with VEGFR-2 leads to the inhibition of the receptor’s kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival . Additionally, 3-Methyl-3’-morpholinomethyl benzophenone can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methyl-3’-morpholinomethyl benzophenone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Over time, 3-Methyl-3’-morpholinomethyl benzophenone may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methyl-3’-morpholinomethyl benzophenone vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth in animal models of cancer . At higher doses, 3-Methyl-3’-morpholinomethyl benzophenone may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-Methyl-3’-morpholinomethyl benzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . The metabolic flux and levels of metabolites can be influenced by the presence of 3-Methyl-3’-morpholinomethyl benzophenone, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Methyl-3’-morpholinomethyl benzophenone within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of 3-Methyl-3’-morpholinomethyl benzophenone can influence its biological activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of 3-Methyl-3’-morpholinomethyl benzophenone is crucial for its activity and function. Studies have shown that the compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its intended site of action. The presence of 3-Methyl-3’-morpholinomethyl benzophenone in these compartments can modulate various cellular processes, including protein synthesis, energy production, and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3’-morpholinomethyl benzophenone typically involves the reaction of 3-methylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-3’-morpholinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Comparison with Similar Compounds
Benzophenone: A simpler structure without the morpholine ring.
4-Methylbenzophenone: Similar structure with a methyl group at a different position.
Morpholinomethyl benzophenone: Lacks the methyl group on the benzene ring.
Uniqueness: 3-Methyl-3’-morpholinomethyl benzophenone is unique due to the presence of both a morpholine ring and a methyl group on the benzophenone structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(3-methylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMNYUKWTPPIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643067 | |
Record name | (3-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-01-0 | |
Record name | (3-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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